molecular formula C10H12BrNO2 B2922265 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 1248638-70-1

3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine

Cat. No.: B2922265
CAS No.: 1248638-70-1
M. Wt: 258.115
InChI Key: OWQJBASCMGBBHW-UHFFFAOYSA-N
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Description

3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine is a heterocyclic organic compound with the molecular formula C10H12BrNO2. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. The compound features a bromine atom at the third position and an oxolan-2-ylmethoxy group at the second position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine typically involves the bromination of 2-[(oxolan-2-yl)methoxy]pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The presence of the bromine atom and the oxolan-2-ylmethoxy group can influence its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine is unique due to the presence of the oxolan-2-ylmethoxy group, which can impart distinct chemical and physical properties compared to its analogs. This structural feature may enhance its solubility, stability, and reactivity in various chemical reactions, making it a valuable compound for diverse applications .

Properties

IUPAC Name

3-bromo-2-(oxolan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-4-1-5-12-10(9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQJBASCMGBBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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